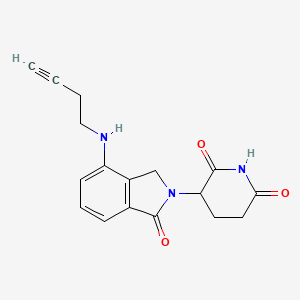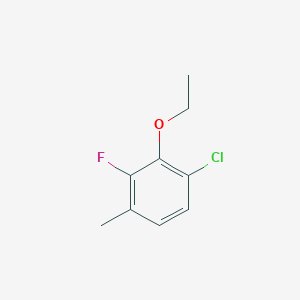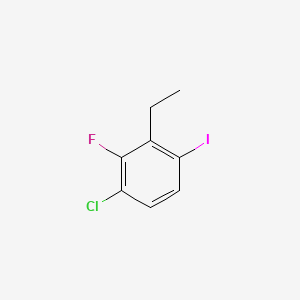![molecular formula C14H27N3O3 B14776060 tert-butyl N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]carbamate](/img/structure/B14776060.png)
tert-butyl N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]carbamate: is a synthetic organic compound with a molecular weight of 285.39 g/mol . It is characterized by its tert-butyl carbamate group attached to a piperidine ring, which is further substituted with an aminopropanoyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Méthodes De Préparation
The synthesis of tert-butyl N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a piperidine derivative under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
tert-butyl N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Applications De Recherche Scientifique
tert-butyl N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]carbamate is widely used in scientific research, particularly in the fields of:
Mécanisme D'action
The mechanism of action of tert-butyl N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
tert-butyl N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]carbamate can be compared with other similar compounds such as:
tert-butyl (2-piperidin-3-ylethyl)carbamate: This compound has a similar piperidine ring structure but differs in the substituents attached to the ring.
tert-butyl N-(1-aminopropan-2-yl)carbamate: This compound has a similar tert-butyl carbamate group but differs in the amino group substitution.
Propriétés
Formule moléculaire |
C14H27N3O3 |
|---|---|
Poids moléculaire |
285.38 g/mol |
Nom IUPAC |
tert-butyl N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C14H27N3O3/c1-10(15)12(18)17-7-5-6-11(9-17)8-16-13(19)20-14(2,3)4/h10-11H,5-9,15H2,1-4H3,(H,16,19) |
Clé InChI |
UWZKUJZFNNRYNC-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N1CCCC(C1)CNC(=O)OC(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-[7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14776026.png)



![9-(Bicyclo[1.1.1]Pentan-1-yl)-2,6-dichloro-9H-purine](/img/structure/B14776048.png)
